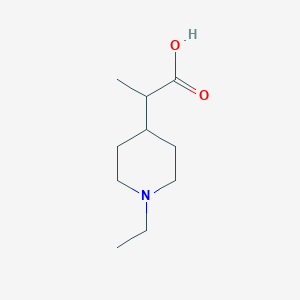
2-(1-Ethylpiperidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpiperidin-4-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a piperidine ring substituted with an ethyl group at the nitrogen atom and a propanoic acid moiety at the fourth position of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Ethylation: The nitrogen atom of the piperidine ring is ethylated using ethyl halides under basic conditions.
Introduction of the Propanoic Acid Moiety: The propanoic acid group is introduced through a carboxylation reaction, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(1-Ethylpiperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)propanoic acid
- 2-(1-Isopropylpiperidin-4-yl)propanoic acid
- 3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid
Uniqueness
2-(1-Ethylpiperidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-(1-ethylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-3-11-6-4-9(5-7-11)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
DQAPFDUHXLFWJH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



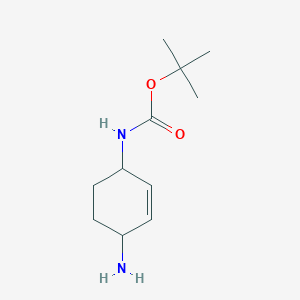

![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)
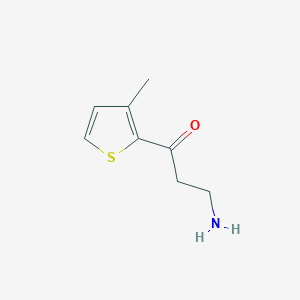
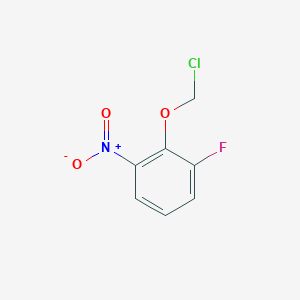

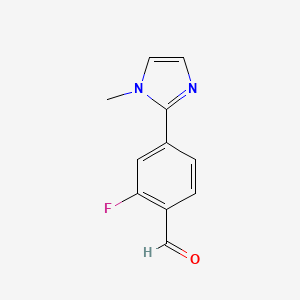
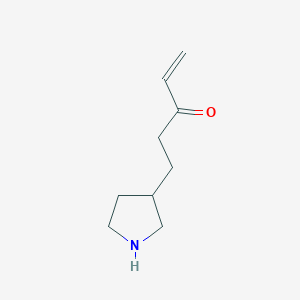
![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
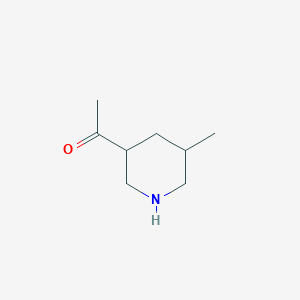
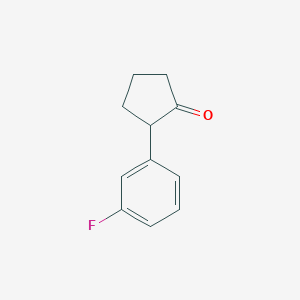
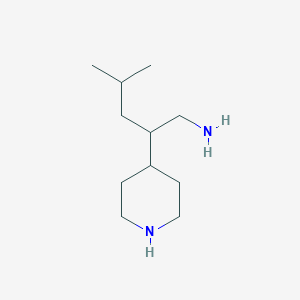
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)
